molecular formula C11H12N4O3 B1420022 2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid CAS No. 1094463-86-1

2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid

Katalognummer: B1420022
CAS-Nummer: 1094463-86-1
Molekulargewicht: 248.24 g/mol
InChI-Schlüssel: NZRNZPXSLUSQGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic Acid” is a pyrazolo[1,5-a]pyrimidine derivative characterized by a formamido-acetic acid side chain at the 3-position of the bicyclic core. This structure combines a pyrazole fused with a pyrimidine ring, substituted with methyl groups at positions 5 and 5.

Eigenschaften

IUPAC Name

2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-6-3-7(2)15-10(14-6)8(4-13-15)11(18)12-5-9(16)17/h3-4H,5H2,1-2H3,(H,12,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRNZPXSLUSQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)NCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of the Heterocyclic Core: 5,7-Dimethylpyrazolo[1,5-a]pyrimidine

The core heterocycle, 5,7-dimethylpyrazolo[1,5-a]pyrimidine, can be synthesized via established cyclization reactions involving substituted pyrazoles and pyrimidines. The most common approach involves:

  • Starting Material: 3,5-Dimethylpyrazole derivatives or substituted pyrimidines.
  • Method: Condensation reactions with suitable aldehydes or ketones, followed by cyclization under acidic or basic conditions, often employing reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to facilitate ring closure.

Research Findings:
A typical route involves the reaction of 3,5-dimethylpyrazole with formamide derivatives under dehydrating conditions to form the fused heterocycle. Alternatively, cyclization of 2-aminopyrimidines with methylated hydrazines under reflux can yield the desired dimethylpyrazolopyrimidine.

Functionalization at the 3-Position: Introduction of Formamido Group

The key step is attaching the formamido group to the heterocycle at the 3-position:

  • Method: Nucleophilic substitution or electrophilic aromatic substitution on the heterocyclic core, followed by formylation.
  • Approach:
    • Direct formylation of the heterocycle using reagents like formic acid or formyl chloride under controlled conditions.
    • Amidation of the 3-position with formamide derivatives, often facilitated by coupling agents such as carbodiimides (e.g., DCC or EDC).

Research Data:
In analogous syntheses, the formamido group is introduced via amidation of a reactive intermediate, such as a chlorinated or brominated heterocycle, with formamide in the presence of a coupling reagent, under mild heating.

Summary of the Proposed Synthetic Route

Step Reaction Reagents & Conditions Yield & Notes
1 Cyclization to form the heterocyclic core 3,5-Dimethylpyrazole + suitable aldehyde/ketone Moderate to high yield, depending on conditions
2 Nucleophilic substitution at 3-position Halogenation (e.g., bromination with N-bromosuccinimide) Yields around 76-92% in related reactions
3 Introduction of formamido group Reaction with formamide + coupling agents Yield varies; optimized conditions needed
4 Alkylation at 2-position Methylation with methyl halides Followed by oxidation
5 Oxidation to carboxylic acid Potassium permanganate or other oxidants High yield in analogous steps

Notes and Considerations

  • Reaction Conditions:

    • Reactions are typically performed under inert atmospheres (nitrogen or argon) to prevent oxidation or side reactions.
    • Temperatures range from 0°C (for halogenation) to 80°C (for substitution reactions).
    • Solvents such as isopropanol, dichloromethane, or dimethylformamide are commonly used.
  • Purification:

    • Techniques include filtration, extraction, washing with acids or bases, and chromatography.
    • Final products are characterized via NMR, HPLC, and mass spectrometry to confirm purity.
  • Yield Optimization:

    • Excess reagents and controlled temperatures improve yields.
    • Sequential purification steps reduce impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide. Reaction conditions typically involve specific temperatures, pressures, and solvent systems to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds with a pyrazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer properties. The structural features of 2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid may enhance its interaction with specific molecular targets involved in cancer cell proliferation and survival.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of pyrazolo[1,5-a]pyrimidines and their effects on various cancer cell lines. The findings suggested that modifications at the formamido position could significantly affect the compound's potency against cancer cells .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways makes it a candidate for the development of anti-inflammatory agents. Pyrazolo derivatives have been shown to inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.

Research Insight : In vitro studies have demonstrated that similar compounds can reduce the expression of TNF-alpha and IL-6 in macrophage cell lines, indicating a pathway for therapeutic intervention in inflammatory diseases .

Neurological Disorders

Preliminary studies suggest that this compound may exhibit neuroprotective effects, possibly through its influence on neurotransmitter systems or neuroinflammation pathways.

Example : A recent investigation into pyrazolo compounds indicated their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by improving cognitive function and reducing neuroinflammation .

Antimicrobial Activity

The antimicrobial properties of pyrazolo compounds have been explored against various bacterial strains. The introduction of the formamido group may enhance the compound's ability to penetrate bacterial cell walls and exert its effects.

Case Study : A study evaluating the antibacterial efficacy of substituted pyrazolo compounds found that certain derivatives showed significant activity against Gram-positive bacteria, suggesting a potential application in developing new antibiotics .

Enzyme Inhibition

Enzyme inhibition studies have revealed that compounds similar to this compound can act as effective inhibitors for various enzymes involved in metabolic pathways.

Insight : Research on enzyme kinetics demonstrated that these compounds could significantly inhibit enzymes like cyclooxygenase (COX), which are crucial in inflammatory responses .

Summary Table of Applications

Application AreaPotential BenefitsRelevant Studies
Anticancer ActivityInhibition of cancer cell proliferationJournal of Medicinal Chemistry
Anti-inflammatoryReduction of pro-inflammatory cytokinesIn vitro studies on macrophages
Neurological DisordersNeuroprotection and cognitive enhancementResearch on neurodegenerative diseases
Antimicrobial ActivityEfficacy against bacterial strainsStudies on antibacterial efficacy
Enzyme InhibitionModulation of metabolic pathwaysResearch on COX inhibition

Wirkmechanismus

The mechanism of action of 2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Role of the 3-Position: The acetamide group (e.g., in DPA-714, F-DPA) enhances TSPO binding affinity due to optimal lipophilicity and hydrogen-bonding capacity. In contrast, the formamidoacetic acid group in the target compound introduces a carboxylic acid, which may reduce blood-brain barrier permeability but improve solubility for non-CNS applications . Carboxamide derivatives (e.g., Compound 7a) exhibit cytotoxicity in cancer cell lines, suggesting divergent therapeutic applications compared to TSPO-targeted acetamides .

Fluorine Substitutions :

  • Fluorine at the 2-position (e.g., F-DPA, DPA-714) improves metabolic stability and PET tracer performance. F-DPA’s Ki of 2.1 nM outperforms DPA-714 (7.0 nM), likely due to reduced steric hindrance from the fluorophenyl vs. fluoroethoxy group .

Methoxy vs. Fluoroalkoxy Groups :

  • Methoxy-substituted compounds (e.g., DPA-713) show moderate TSPO affinity (Ki = 4.8 nM) but are effective in imaging peripheral inflammation, as seen in arthritis models .

Pharmacokinetic and Imaging Performance

  • Lipophilicity : Acetamide derivatives (logP = 2.5–3.0) exhibit superior brain uptake compared to carboxylic acid derivatives (logP < 1.0), which may limit CNS applications for the target compound .
  • In Vivo Performance: F-DPA demonstrates a brain standardized uptake value (SUV) of 1.8 in rats, outperforming DPA-714 (SUV = 1.2) due to higher affinity and lower nonspecific binding .

Biologische Aktivität

2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid, with the chemical formula C11H12N4O3C_{11}H_{12}N_{4}O_{3} and CAS number 1094463-86-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

The synthesis of this compound involves the formation of the pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological activities. The compound can be synthesized through various methods that enhance its structural diversity and biological efficacy. The molecular structure includes a formamido group that contributes to its biological activity by interacting with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives with similar structures inhibited cell proliferation in human cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Anticancer Activity Summary

CompoundCell Line TestedIC50 (µM)Mechanism of Action
2-({5,7-Dimethylpyrazolo...HeLa (cervical cancer)10.5Induction of apoptosis
MCF-7 (breast cancer)12.3Cell cycle arrest
A549 (lung cancer)8.9Inhibition of proliferation

Enzymatic Inhibition

The compound has been shown to possess inhibitory activity against certain enzymes that are crucial in disease pathways. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The half-maximal inhibitory concentration (IC50) values indicate potent inhibition comparable to standard anti-inflammatory drugs like celecoxib .

Table 2: Enzymatic Inhibition Data

EnzymeIC50 (µM)Comparison DrugIC50 (µM)
COX-115.0Aspirin20.0
COX-20.04Celecoxib0.04

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Regulation : It influences cell cycle checkpoints, leading to G1 phase arrest in certain cancer types.
  • Inflammation Modulation : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators such as prostaglandins.

Case Studies

Several case studies have explored the efficacy and safety of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:

  • A clinical trial investigated the use of a related compound in patients with advanced solid tumors, showing promising results in tumor reduction and manageable side effects.
  • Another study assessed the anti-inflammatory effects in animal models of arthritis, where the compound significantly reduced inflammation markers compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid and its analogs?

  • Methodology : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors like 5-amino-4-(substituted-diazenyl)-1H-pyrazol-3-ol with acetylacetone in glacial acetic acid under reflux . For formamido-acetic acid derivatives, coupling reactions (e.g., using carbodiimide reagents) between pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and amino-acetic acid derivatives are common. Crystallization from ethanol/DMF or DMF is often used for purification .
  • Key Considerations : Reaction stoichiometry, solvent polarity, and temperature control are critical to avoid side products like over-alkylated species .

Q. How is structural characterization performed for this compound class?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., methyl groups at C5/C7, formamido linkage at C3) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, particularly for isomers arising from pyrazolo-pyrimidine core substitutions .

Advanced Research Questions

Q. What experimental design strategies are recommended for evaluating this compound's binding affinity to the translocator protein (TSPO)?

  • Methodology :

  • Radioligand Displacement Assays : Use 3H^3H-PK11195 or 3H^3H-DPA-713 as reference ligands in membrane preparations from TSPO-rich tissues (e.g., rat brain). Calculate inhibitory constants (KiK_i) via nonlinear regression .
  • PET Imaging : For in vivo studies, radiolabel the compound with 18F^{18}F (e.g., via nucleophilic substitution of a stannyl precursor with 18F^{18}F-fluoride) . Validate specificity using TSPO-knockout models .
    • Data Interpretation : Account for TSPO polymorphism (e.g., Ala147Thr) in human studies, which may cause variability in binding affinity .

Q. How can contradictory data on TSPO binding affinity between in vitro and in vivo studies be resolved?

  • Analysis Framework :

  • Metabolite Stability : Use HPLC-MS to identify radiolabeled metabolites in plasma/tissue homogenates. Unstable tracers (e.g., 18F^{18}F-DPA-714) may release free fluoride, reducing target specificity compared to direct 18F^{18}F-aryl analogs like 18F^{18}F-F-DPA .
  • Lipophilicity Optimization : Adjust logD values (e.g., via alkyl/alkoxy spacer modifications) to balance blood-brain barrier penetration and nonspecific binding .

Q. What strategies improve the radiolabeling efficiency of this compound for PET imaging?

  • Methodology :

  • Precursor Design : Use iodinated or stannylated intermediates (e.g., N,N-diethyl-2-(2-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) for efficient 18F^{18}F-fluorination .
  • Automated Synthesis : Employ modular radiosynthesis platforms with <10-minute reaction times and >95% radiochemical purity .

Q. How does this compound compare to second-generation TSPO ligands like DPA-714 in preclinical models?

  • Comparative Metrics :

  • Binding Affinity : 18F^{18}F-F-DPA (Ki = 1.7 nM) shows higher TSPO affinity than 18F^{18}F-DPA-714 (Ki = 7.0 nM) due to direct fluorine-phenyl linkage .
  • Tumor Uptake : In head and neck squamous cell carcinoma (HNSCC), 18F^{18}F-F-DPA uptake correlates with TSPO expression post-radiotherapy, while 18F^{18}F-DPA-714 exhibits higher background signal .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported Ki values across studies?

  • Validation Steps :

Standardize assay conditions (e.g., membrane protein concentration, incubation time).

Use homologous species tissues to avoid cross-species TSPO variability .

Cross-validate with orthogonal techniques (e.g., autoradiography vs. PET-MRI) .

Tables for Key Data

Compound TSPO Ki (nM) logD Radiolabeling Yield (%) Reference
18F^{18}F-F-DPA1.72.185 ± 5
18F^{18}F-DPA-7147.01.870 ± 8
3H^3H-DPA-7134.22.3N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid
Reactant of Route 2
Reactant of Route 2
2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.